(5-Bromo-2-chloro-4-methoxyphenyl)methanol
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Overview
Description
(5-Bromo-2-chloro-4-methoxyphenyl)methanol is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-4-methoxyphenyl)methanol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-2-chloro-4-methoxybenzoic acid, while reduction could produce 5-bromo-2-chloro-4-methoxybenzyl alcohol .
Scientific Research Applications
(5-Bromo-2-chloro-4-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and a methoxy group allows it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 4-Bromo-2,5-dimethoxyphenethylamine
- 5-Bromo-2-chloro-4-methoxybenzoic acid
Uniqueness
(5-Bromo-2-chloro-4-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8BrClO2 |
---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(5-bromo-2-chloro-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
PHLVAPKOZBNZNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CO)Br |
Origin of Product |
United States |
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